molecular formula C9H17ClN2 B8242391 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride

2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride

Cat. No.: B8242391
M. Wt: 188.70 g/mol
InChI Key: XWAOEMDHNSWYTR-UHFFFAOYSA-N
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Description

2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride: is a chemical compound with a unique structure that includes a cyclohexyl ring, an aminomethyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride typically involves the reaction of cyclohexylamine with acetonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the electrophile, but typical reagents include alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted derivatives with new functional groups replacing the aminomethyl group.

Scientific Research Applications

Chemistry: In chemistry, 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds.

Biology: In biological research, this compound may be used to study the effects of cyclohexyl derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: In medicine, this compound has potential applications in drug development. Its structure may be modified to create new pharmaceuticals with specific therapeutic effects.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The cyclohexyl ring provides a hydrophobic environment that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(1-(Aminomethyl)cyclohexyl)acetic acid hydrochloride
  • Cyclohexylamine
  • Acetonitrile derivatives

Comparison: Compared to similar compounds, 2-(1-(Aminomethyl)cyclohexyl)acetonitrile hydrochloride is unique due to the presence of both an aminomethyl group and an acetonitrile group attached to the cyclohexyl ring

Properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c10-7-6-9(8-11)4-2-1-3-5-9;/h1-6,8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOEMDHNSWYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC#N)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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